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Introduction
Multiplex fluorescence microscopy is a powerful technique enabling the simultaneous

visualization of multiple molecular targets within a single sample, providing crucial insights into

the spatial relationships and interactions of proteins in complex biological systems. The

selection of appropriate fluorophores is paramount to the success of multiplexing experiments,

with ideal candidates exhibiting high brightness, photostability, and narrow emission spectra to

minimize spectral bleed-through. FI-700, a far-red fluorescent dye, has emerged as a robust

tool for multiplex imaging. This application note provides detailed protocols for the use of FI-
700 in multiplex immunofluorescence, particularly utilizing Tyramide Signal Amplification (TSA)

for enhanced sensitivity. We will explore its application in the context of studying the PI3K/Akt

signaling pathway in cancer biology.

FI-700: A High-Performance Far-Red Fluorophore
FI-700, spectrally similar to Alexa Fluor® 700, offers excellent characteristics for multiplex

fluorescence microscopy.[1][2] Its excitation and emission maxima in the far-red spectrum

reduce the impact of tissue autofluorescence, which is more prevalent at shorter wavelengths.

[3] In-house studies by manufacturers suggest that iFluor® 700, a dye with identical spectral

properties to FI-700, is brighter and has stronger absorption at 633 nm compared to Alexa
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Fluor® 700.[4] Furthermore, data indicates superior photostability of iFluor® 700 tandems

compared to their Alexa Fluor® 700 counterparts, a critical feature for imaging protocols that

require prolonged exposure to excitation light.[4]

Quantitative Data Summary
The following tables summarize the key properties of FI-700 and provide a comparative

overview with other commonly used fluorophores in the red to far-red spectral range.

Table 1: Spectral Properties of FI-700

Property Value Reference

Excitation Maximum ~690 nm [2]

Emission Maximum ~710-713 nm [2]

Recommended Laser Line 633/640 nm [4]

Common Filter Set 695/40 nm [2]

Table 2: Performance Characteristics of iFluor® 700 (FI-700 equivalent)

Characteristic iFluor® 700 Alexa Fluor® 700 Reference

Relative Brightness Higher Standard [4]

Photostability Higher Standard [4]

Stain Index (Flow

Cytometry)
Higher Standard [4]

Note: Data is based on manufacturer's in-house comparisons of iFluor® 700. Microscopy-

specific quantitative data on signal-to-noise ratio and precise spectral bleed-through

percentages are still emerging.
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Protocol 1: Multiplex Immunofluorescence with
Tyramide Signal Amplification (TSA) on Formalin-Fixed
Paraffin-Embedded (FFPE) Tissues
This protocol is designed for the sequential detection of multiple antigens using primary

antibodies from the same host species, a common challenge in multiplex IHC. The use of TSA

allows for signal amplification and covalent labeling, enabling the removal of antibodies after

each round of staining without disrupting the fluorescent signal.

Materials:

FFPE tissue sections on charged slides

Deparaffinization and rehydration solutions (Xylene, graded ethanol series)

Antigen retrieval buffer (e.g., Citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

Antibody Diluent: TBST with 1% BSA

Peroxidase blocking solution (3% H2O2 in methanol)

Blocking solution (e.g., 10% normal goat serum in TBST)

Primary antibodies (see Table 3 for an example panel)

HRP-conjugated secondary antibody (anti-species of primary antibodies)

FI-700 Tyramide and other fluorophore-conjugated tyramides

Tyramide Signal Amplification buffer

Antibody stripping solution (e.g., a solution containing beta-mercaptoethanol and SDS, or a

commercial stripping buffer)

DAPI counterstain
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Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

Rinse in distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath with

the appropriate antigen retrieval buffer. The optimal buffer and heating time should be

determined for each primary antibody.

Allow slides to cool to room temperature.

Rinse with distilled water and then TBST.

Peroxidase Blocking:

Incubate sections in peroxidase blocking solution for 10-15 minutes at room temperature

to quench endogenous peroxidase activity.

Rinse thoroughly with TBST.

Blocking:

Incubate sections with blocking solution for 30-60 minutes at room temperature in a

humidified chamber to block non-specific antibody binding.

First Primary Antibody Incubation:

Dilute the first primary antibody in antibody diluent to its optimal concentration.

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary Antibody Incubation:

Wash slides with TBST (3 x 5 minutes).

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Signal Amplification (First Fluorophore):

Wash slides with TBST (3 x 5 minutes).

Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide

(e.g., FI-700 tyramide) in the TSA buffer according to the manufacturer's instructions.

Incubate sections with the tyramide working solution for 5-10 minutes at room

temperature, protected from light.

Wash slides with TBST (3 x 5 minutes).

Antibody Stripping:

Incubate slides in antibody stripping solution at the recommended temperature and time to

remove the primary and secondary antibodies.

Wash extensively with TBST (3 x 5 minutes) and then PBS.

Subsequent Staining Rounds:

Repeat steps 4-8 for each additional primary antibody, using a different fluorophore-

conjugated tyramide in each round.

Counterstaining and Mounting:

After the final staining round and washes, incubate sections with DAPI for 5 minutes to

counterstain nuclei.

Wash with TBST (2 x 5 minutes).

Mount coverslips using an appropriate mounting medium.
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Imaging:

Image the slides on a fluorescence or confocal microscope with appropriate filter sets for

each fluorophore.

Acquire images sequentially for each channel to minimize bleed-through.

Workflow for Multiplex IHC with TSA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Staining Round 1

Staining Round 2

Finalization

Deparaffinization
& Rehydration

Antigen Retrieval

Peroxidase Blocking

Blocking

Primary Antibody 1

HRP-Secondary Ab

FI-700 Tyramide

Antibody Stripping

Blocking

Primary Antibody 2

HRP-Secondary Ab

Fluorophore 2 Tyramide

Antibody Stripping
(Optional)

DAPI Counterstain

Mount & Coverslip

Imaging

Click to download full resolution via product page

Multiplex IHC with TSA Workflow
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Application Example: Analysis of the PI3K/Akt
Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical signaling cascade that is frequently dysregulated in cancer,

promoting cell proliferation, survival, and metastasis.[5][6] Multiplex immunofluorescence can

be used to simultaneously assess the status of key proteins in this pathway within the tumor

microenvironment.[5][6]

Table 3: Example 4-Plex Panel for PI3K/Akt Pathway Analysis

Target
Cellular
Localization

Function in PI3K
Pathway

Example
Fluorophore

Pan-Cytokeratin Cytoplasm Tumor cell marker AF 488

PTEN Nucleus/Cytoplasm

Tumor suppressor,

negative regulator of

PI3K

AF 555

Phospho-Akt (S473) Cytoplasm/Nucleus

Key downstream

effector of PI3K

activation

AF 647

Phospho-S6

(S235/236)
Cytoplasm

Downstream indicator

of mTORC1 activity
FI-700

PI3K/Akt Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. media.cellsignal.com [media.cellsignal.com]

3. iFluor® 700 Dyes | AAT Bioquest [aatbio.com]

4. aacrjournals.org [aacrjournals.org]

5. Multiplex immunofluorescence in formalin-fixed paraffin-embedded tumor tissue to identify
single cell-level PI3K pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

6. media.cellsignal.com [media.cellsignal.com]

To cite this document: BenchChem. [Revolutionizing Cellular Insights: FI-700 for Multiplex
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684602#using-fi-700-in-multiplex-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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